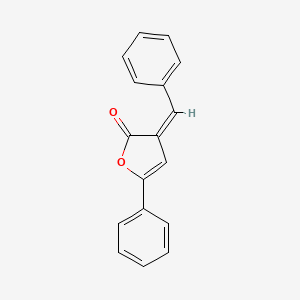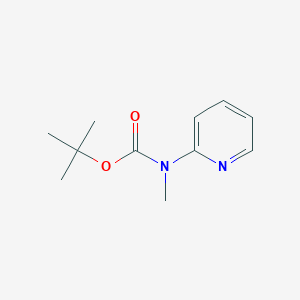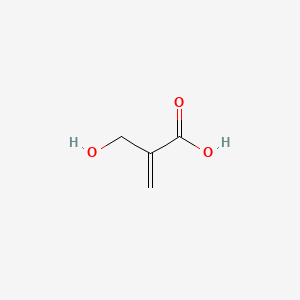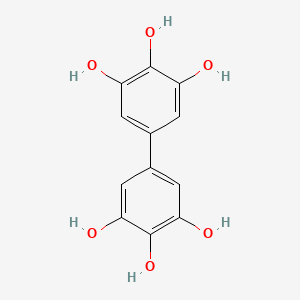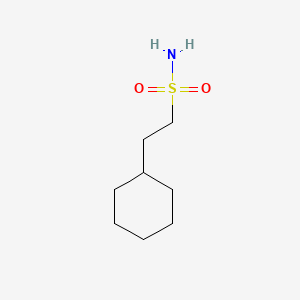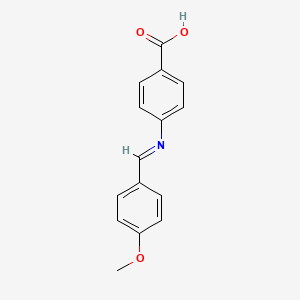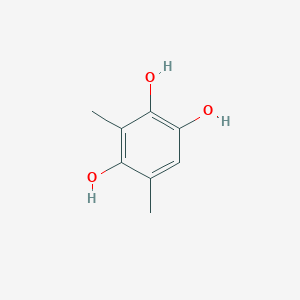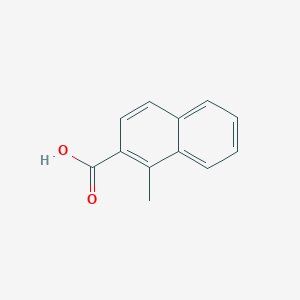
1-methylnaphthalene-2-carboxylic Acid
描述
1-Methylnaphthalene-2-carboxylic acid is an aromatic carboxylic acid with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol . It is a derivative of naphthalene, characterized by a methyl group at the first position and a carboxylic acid group at the second position on the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
生化分析
Biochemical Properties
1-methylnaphthalene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the degradation of polycyclic aromatic hydrocarbons. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in microbial degradation pathways where specific bacterial species, such as those from the genera Pseudomonas and Bacillus, utilize it as a carbon source . These bacteria produce enzymes like naphthalene dioxygenase, which catalyzes the initial oxidation of naphthalene derivatives, including this compound . This interaction is crucial for the bioremediation of contaminated environments.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, the compound induces the expression of genes involved in the degradation of aromatic hydrocarbons . This induction is mediated through regulatory proteins that sense the presence of the compound and activate the transcription of relevant genes. Additionally, the compound can impact cellular metabolism by serving as a substrate for energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and regulatory proteins. The compound is initially oxidized by naphthalene dioxygenase, leading to the formation of dihydrodiol intermediates . These intermediates are further processed by other enzymes, resulting in the cleavage of the aromatic ring and the formation of simpler metabolites that can enter central metabolic pathways . This sequential enzymatic degradation highlights the compound’s role in microbial catabolism of aromatic hydrocarbons.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature, pH, and the presence of other chemicals . Studies have shown that the compound can be relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions . At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and inflammation . These effects are dose-dependent and can be influenced by factors such as the route of administration and the duration of exposure . Understanding the dosage effects is essential for assessing the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic hydrocarbons. The compound undergoes initial oxidation by naphthalene dioxygenase, followed by further enzymatic transformations that lead to the formation of metabolites such as salicylic acid and catechol . These metabolites can then enter central metabolic pathways, contributing to energy production and biosynthesis . The involvement of specific enzymes and cofactors in these pathways highlights the compound’s role in microbial metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . In microbial cells, the compound is taken up through membrane transporters that facilitate its entry into the cytoplasm . Once inside the cell, it can interact with various binding proteins that modulate its localization and accumulation . These interactions are crucial for the compound’s biochemical activity and its role in cellular metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in its degradation . Additionally, it may be targeted to specific cellular compartments through post-translational modifications or binding to targeting signals
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-2-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylnaphthalenes: One common method involves the oxidation of 1-methylnaphthalene using oxidizing agents such as nitric acid, hydrogen peroxide, or sodium bromate. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure complete oxidation.
Carbonylation of Halogen-Substituted Naphthalenes: Another method involves the carbonylation of halogen-substituted naphthalenes in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using robust oxidizing agents and efficient catalysts to maximize yield and purity. The reaction conditions are optimized to ensure the safety and efficiency of the process.
化学反应分析
1-Methylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid group can yield 1-methylnaphthalene-2-methanol.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide, sodium bromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: 1-Methylnaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
1-Methylnaphthalene-2-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 1-methylnaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets through its carboxylic acid group, which can form hydrogen bonds and ionic interactions with proteins and enzymes . The aromatic ring structure allows it to participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .
相似化合物的比较
1-Methylnaphthalene-2-carboxylic acid can be compared with other naphthalene derivatives, such as:
Naphthalene-1-carboxylic acid: Lacks the methyl group, leading to different chemical reactivity and applications.
1-Hydroxynaphthalene-2-carboxylic acid: Contains a hydroxyl group instead of a methyl group, resulting in different physical and chemical properties.
Naphthalene-2-carboxylic acid: Similar structure but without the methyl group, affecting its solubility and reactivity.
Uniqueness: The methyl group can influence the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution reactions .
属性
IUPAC Name |
1-methylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTDAMGQDWDZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372873 | |
| Record name | 1-methylnaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-44-2 | |
| Record name | 1-methylnaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


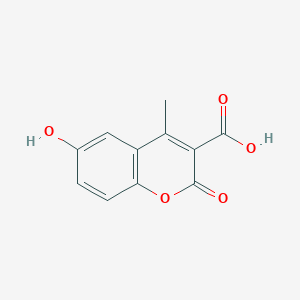
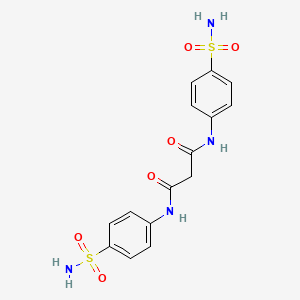
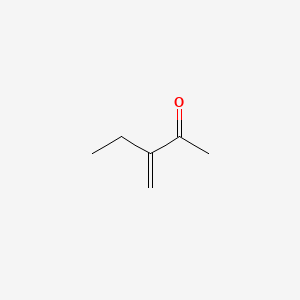
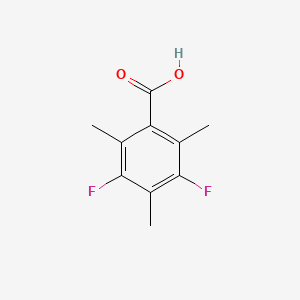
![3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B3052682.png)
![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)
